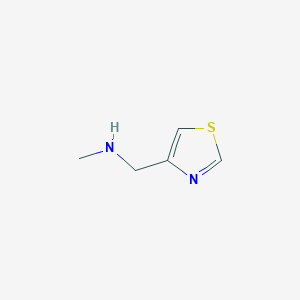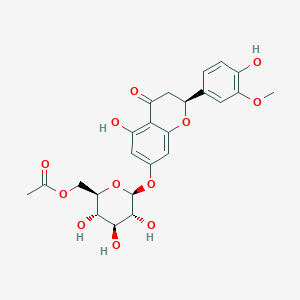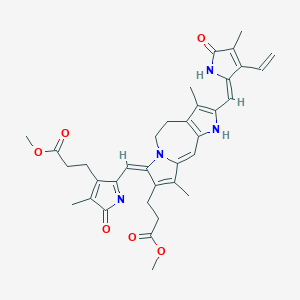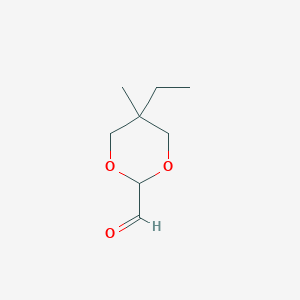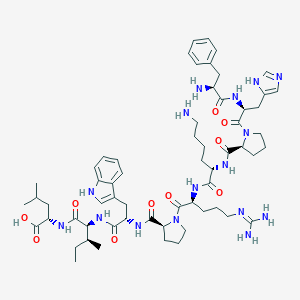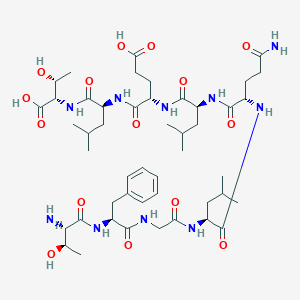
Snp nonapeptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The SNP nonapeptide is a synthetic peptide that has gained significant attention in the scientific community for its potential applications in medical research. This peptide is composed of nine amino acids and is derived from the human leukocyte antigen (HLA) complex. The SNP nonapeptide has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for studying various diseases and disorders.
作用机制
The SNP nonapeptide is believed to work by binding to Snp nonapeptide molecules on the surface of cells. This binding triggers an immune response, which can lead to the destruction of infected or cancerous cells. The exact mechanism of action of the SNP nonapeptide is still being studied, and more research is needed to fully understand how this peptide works.
Biochemical and Physiological Effects:
The SNP nonapeptide has been shown to have a wide range of biochemical and physiological effects. These effects include the activation of T-cells, the production of cytokines, and the induction of apoptosis in cancer cells. The SNP nonapeptide has also been shown to have anti-inflammatory properties, making it a promising tool for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of the SNP nonapeptide is its specificity. This peptide is highly selective for Snp nonapeptide molecules, which allows for precise control over the immune response. However, the SNP nonapeptide also has some limitations. For example, it can be difficult to synthesize large quantities of this peptide, and it can be expensive to purchase from commercial suppliers.
未来方向
There are many potential future directions for research on the SNP nonapeptide. One area of interest is the development of new therapies for autoimmune diseases, cancer, and infectious diseases. Another area of interest is the study of the mechanisms of action of this peptide, which could lead to a better understanding of how the immune system works. Finally, there is also interest in developing new methods for synthesizing the SNP nonapeptide, which could make this peptide more widely available for research purposes.
Conclusion:
In conclusion, the SNP nonapeptide is a promising tool for scientific research. This peptide has a wide range of applications in the study of autoimmune diseases, cancer, and infectious diseases. While there are some limitations to the use of this peptide in lab experiments, there are also many potential future directions for research on the SNP nonapeptide. With continued study, this peptide could lead to new therapies for a variety of diseases and disorders.
合成方法
The SNP nonapeptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves building the peptide chain one amino acid at a time, using a resin-bound peptide as a starting material. The synthesis process is typically carried out using automated peptide synthesizers, which allow for precise control over the reaction conditions and reaction times.
科学研究应用
The SNP nonapeptide has been used in a variety of scientific research applications, including the study of autoimmune diseases, cancer, and infectious diseases. In autoimmune diseases, the SNP nonapeptide has been used to study the role of Snp nonapeptide molecules in the immune response. In cancer research, the SNP nonapeptide has been used to investigate the role of T-cells in tumor recognition and destruction. In infectious disease research, the SNP nonapeptide has been used to study the mechanisms of viral and bacterial infections.
属性
CAS 编号 |
124774-36-3 |
|---|---|
产品名称 |
Snp nonapeptide |
分子式 |
C47H76N10O15 |
分子量 |
1021.2 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1 |
InChI 键 |
CKBCHJFCYGZUBW-AAASIAOPSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
序列 |
TFGLQLELT |
同义词 |
SNP nonapeptide Thr-Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr threonyl-phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)


![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)

